![molecular formula C10H16N4S B13308892 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13308892.png)
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[321]octane is a complex organic compound that features a triazole ring and a bicyclic octane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable bicyclic octane derivative. The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The bicyclic octane structure provides stability and enhances the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A related compound with similar chemical properties and applications.
2-(4-{4-Methyl-5-[(4-methyl-1-piperazinyl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-1,3-propandiol: Another compound featuring a triazole ring and a bicyclic structure.
4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: A compound with a triazole ring and potential biological activities.
Uniqueness
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane is unique due to its combination of a triazole ring and a bicyclic octane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H16N4S |
|---|---|
Peso molecular |
224.33 g/mol |
Nombre IUPAC |
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H16N4S/c1-14-6-11-13-10(14)15-9-4-7-2-3-8(5-9)12-7/h6-9,12H,2-5H2,1H3 |
Clave InChI |
DIDJZWURGJJLPS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1SC2CC3CCC(C2)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13308809.png)

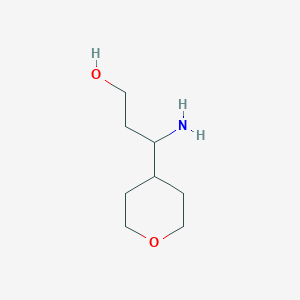
![5-[(Azetidin-1-yl)methyl]-2-bromopyridine](/img/structure/B13308837.png)
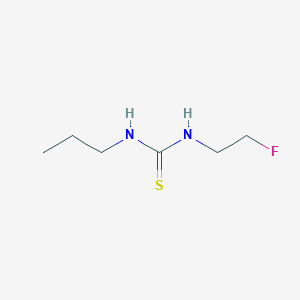
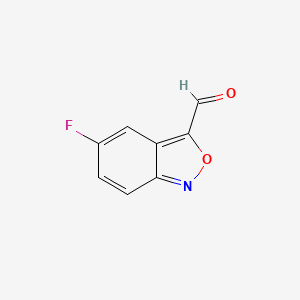
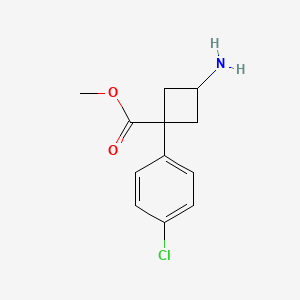
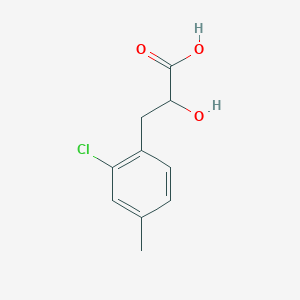

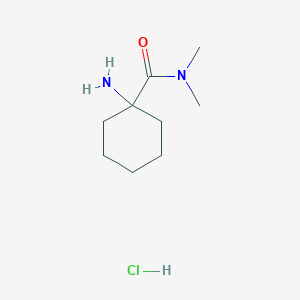

![4-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-2-ol](/img/structure/B13308883.png)

![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13308897.png)
